"physicochemical properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane"
"physicochemical properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane"
An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane
Introduction
1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS No. 15290-77-4) is a specialized fluorinated organic compound that has garnered significant interest across various high-technology sectors.[1] Characterized by a five-membered carbon ring with a high degree of fluorination, this compound exhibits a unique combination of physical and chemical properties, including high density, low surface tension, and considerable chemical and thermal stability.[1][2] These attributes are a direct consequence of the strong carbon-fluorine bonds and the electronegativity of the fluorine atoms.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core physicochemical properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane. We will move beyond a simple tabulation of data to explore the causality behind these properties and their implications for practical applications, from its role as a precision solvent to its potential in advanced pharmaceutical formulations.
Core Compound Identification and Structure
A precise understanding of a compound begins with its fundamental identifiers and structure.
-
IUPAC Name: 1,1,2,2,3,3,4-heptafluorocyclopentane[3]
-
Common Synonyms: 1H,1H,2H-Heptafluorocyclopentane, 1H,1H,2H-Perfluorocyclopentane, Zeorora H[1][3][6][7]
The structure consists of a cyclopentane ring where seven hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination is the primary determinant of its unique characteristics.
Key Physicochemical Properties
The utility of a compound in a research or industrial setting is dictated by its physical properties. These values inform everything from process design and solvent selection to safety protocols and environmental impact assessments. The properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane are summarized below.
| Property | Value | Source(s) |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid.[1] | [1] |
| Density | 1.580 g/cm³ | [6][7][8] |
| Boiling Point | 82.5 - 83 °C | [2][6][8] |
| Melting Point | 21 °C | [2][7][8] |
| Vapor Pressure | 16.3 hPa at 20°C | [7][8] |
| Flash Point | 21 °C | [6][8] |
| Water Solubility | 717 mg/L at 20°C | [7][8][9] |
| LogP (Octanol-Water Partition Coeff.) | 2.4 at 20°C | [7][8] |
| Refractive Index | 1.292 | [6] |
Field Insights: The melting point of 21°C is particularly noteworthy.[2][7][8] It is very close to standard ambient temperature, meaning the compound can exist as either a solid or a liquid depending on minor variations in the laboratory environment. This explains the dual description of its appearance as both a "powder to lump" and a "clear liquid".[1] Researchers should be mindful of this phase behavior during handling and storage. The high density is typical for fluorinated compounds and is a key consideration in solvent extraction or phase-separation applications.
Solubility Profile and Rationale
The solubility characteristics of 1,1,2,2,3,3,4-Heptafluorocyclopentane are central to its application as a specialized solvent.
-
Aqueous Solubility: The compound exhibits low solubility in water (717 mg/L at 20°C).[7][8][9] This is a direct result of the hydrophobic nature of the highly fluorinated structure. The fluorine atoms create a nonpolar surface with weak intermolecular interactions with polar water molecules.
-
Organic Solvent Miscibility: The LogP value of 2.4 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.[7][8] This property underpins its effectiveness as a solvent for other fluorinated substances, gases, and nonpolar organic compounds, making it a valuable tool in synthesis and purification processes.[1][2]
Applications in Research and Drug Development
The unique physicochemical profile of 1,1,2,2,3,3,4-Heptafluorocyclopentane makes it a versatile tool in several advanced fields.
-
Specialized Solvent: Its primary application is as a solvent for cleaning, degreasing, and chemical synthesis, particularly in reactions involving other fluorinated molecules.[1][2][3]
-
Pharmaceutical Development: In the pharmaceutical industry, it is being explored for its potential in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients (APIs), especially those that are difficult to dissolve in conventional solvents.[2]
-
Advanced Materials: The compound is used in the development of innovative fluorinated polymers, specialty coatings, and surfactants, where its low surface tension and thermal stability are highly desirable.[2]
-
Refrigerants and Aerospace: Beyond the lab, it serves as an environmentally friendlier refrigerant alternative and is used in specialized lubricants and hydraulic fluids within the aerospace industry due to its stability and low toxicity.[1][2]
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical compound.
-
Primary Hazard: The most consistently reported hazard is its environmental classification: H412 - Harmful to aquatic life with long lasting effects.[3][10][11] Therefore, release into the environment must be avoided (Precautionary Statement P273).[10][11]
-
Incompatibilities: It is incompatible with strong oxidizing agents.
-
Handling: Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact.[10][11]
-
Storage: The compound should be stored in a cool, dark, and tightly sealed container, away from incompatible materials.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
To ensure the trustworthiness of physicochemical data, standardized and verifiable experimental protocols are essential. The shake-flask method is a globally recognized standard for determining the water solubility of a substance.
Causality and Principle: This protocol is chosen for its directness and reliability. It establishes a thermodynamic equilibrium between the pure compound and water, allowing for the direct measurement of the saturation concentration. The subsequent quantification by Gas Chromatography with Mass Spectrometry (GC-MS) provides high sensitivity and specificity, which is crucial for a compound with limited water solubility.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of 1,1,2,2,3,3,4-Heptafluorocyclopentane (e.g., ~2 g/L, which is well above its known solubility) to a known volume of deionized water in a sealed, inert flask.
-
Equilibration: Place the flask in a mechanical shaker or agitator within a temperature-controlled water bath set to 20°C ± 0.5°C. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A second flask agitated for 48 hours should be run in parallel to confirm that equilibrium has been achieved (i.e., the measured solubility does not change with increased agitation time).
-
Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed in the water bath for at least 24 hours to permit the separation of excess undissolved compound from the aqueous phase. For a more rapid and complete separation, transfer the mixture to centrifuge tubes and centrifuge at a high speed.
-
Sampling of the Aqueous Phase: Carefully extract a precise aliquot of the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved material. The sample should be taken from the middle of the aqueous phase.
-
Quantification via GC-MS:
-
Prepare a series of calibration standards of 1,1,2,2,3,3,4-Heptafluorocyclopentane in a water-miscible solvent (e.g., methanol).
-
Inject the standards and the aqueous sample into a GC-MS system equipped with a suitable capillary column.
-
Develop a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the aqueous sample by interpolating its peak area on the calibration curve.
-
-
Calculation: The calculated concentration from the GC-MS analysis represents the aqueous solubility of the compound in mg/L.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
1,1,2,2,3,3,4-Heptafluorocyclopentane is a compound of significant scientific and industrial interest, defined by the profound influence of its fluorinated structure. Its combination of high density, low surface tension, moderate lipophilicity, and specific thermal properties makes it a valuable asset in fields requiring high-performance solvents and materials. For researchers and developers, a thorough understanding of these physicochemical properties is not merely academic; it is the foundation for innovation, enabling the design of more efficient, stable, and safer processes and products.
References
-
PubChem. (n.d.). 1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245. Retrieved from [Link]
-
Ingeniería UC. (n.d.). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Retrieved from [Link]
-
ResearchGate. (2024). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The solubility of certain gaseous fluorine compounds in water. Retrieved from [Link]
-
ChemBK. (2024). 1,1,2,2,3,3,4-heptafluorocyclopentane, 1H,1H,2H-Heptafluorocyclopentane, C5H3F7. Retrieved from [Link]
-
Unipd. (n.d.). Determination of the fluorine solubility in various solvents. Retrieved from [Link]
Sources
- 1. CAS 15290-77-4: 1,1,2,2,3,3,4-Heptafluorocyclopentane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. 1,1,2,2,3,3,4-HEPTAFLUOROCYCLOPENTANE CAS#: 15290-77-4 [amp.chemicalbook.com]
- 8. 1,1,2,2,3,3,4-HEPTAFLUOROCYCLOPENTANE CAS#: 15290-77-4 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
